N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3,4-dimethylbenzamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE typically involves multiple steps. One common route starts with the preparation of the benzodioxepin ring, which can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents . The benzodioxepin intermediate is then reacted with a benzamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized benzodioxepin derivatives, reduced amide derivatives, and substituted benzodioxepin compounds .
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)UREA: Shares the benzodioxepin core but differs in the functional groups attached.
METHYL 4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)BENZOATE: Another derivative with a benzodioxepin ring, used in different applications.
Uniqueness
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H21NO3/c1-13-4-6-16(10-14(13)2)19(21)20-12-15-5-7-17-18(11-15)23-9-3-8-22-17/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,20,21) |
InChI Key |
VQMJIUHIEZNGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCCCO3)C |
Origin of Product |
United States |
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